5-bromo-N-(2-iodophenyl)nicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8BrIN2O |
|---|---|
Molecular Weight |
403.01 g/mol |
IUPAC Name |
5-bromo-N-(2-iodophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8BrIN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |
InChI Key |
IPPUDOLTIMDVAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo N 2 Iodophenyl Nicotinamide and Analogues
Strategic Approaches to Amide Bond Formation in N-Aryl Nicotinamides
The formation of the amide linkage between the nicotinic acid moiety and the aryl amine is a pivotal step in the synthesis. Various methods have been developed to achieve this transformation efficiently.
A primary and widely used method for synthesizing 5-bromo-N-(2-iodophenyl)nicotinamide is the direct coupling of a 5-bromonicotinic acid derivative with 2-iodoaniline (B362364). This approach typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
One common strategy is the use of coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) are effective for mediating the reaction. nih.gov In this process, the nicotinic acid is activated by EDCI, and HOBt is added to form an active ester, which then readily reacts with 2-iodoaniline to form the desired amide.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is often achieved by treating 5-bromonicotinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net The resulting 5-bromonicotinoyl chloride is highly electrophilic and reacts readily with 2-iodoaniline, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct. mdpi.com
Table 1: Comparison of Common Coupling Methods
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Carbodiimide Coupling | 5-bromonicotinic acid, 2-iodoaniline, EDCI, HOBt | CH₂Cl₂, 0°C to room temp. | Mild conditions, good yields. nih.gov |
Beyond traditional coupling methods, other protocols for amide bond formation have been explored. These can offer advantages in terms of substrate scope, atom economy, or milder reaction conditions. ucl.ac.uk
One such approach is the "umpolung" amide synthesis, which reverses the typical polarity of the reactants. This method can involve the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, providing direct access to N-aryl amides. nih.gov Another novel strategy involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form the amide bond, avoiding the need for external activating agents. nih.gov
Biocatalytic methods, employing enzymes like lipases, represent a green chemistry approach to amidation. rsc.org These enzymatic reactions can proceed under mild, aqueous conditions, although their application to specific substrates like halogenated nicotinamides requires dedicated development. rsc.org While these alternative methods are not yet standard for the synthesis of this compound, they represent potential future pathways.
Introduction and Functionalization of Halogenated Phenyl Moieties
The precise placement of bromine and iodine atoms on the aromatic rings is crucial. This can be achieved either by starting with pre-halogenated precursors or by performing halogenation reactions on the core scaffold.
The synthesis of the 2-iodoaniline precursor relies on regioselective iodination of aniline. Direct iodination can be challenging due to the high reactivity of the aniline ring. Therefore, it is common to use a protecting group, such as an acetyl group, to moderate reactivity and direct the substitution. The resulting acetanilide can be iodinated with reagents like N-iodosuccinimide (NIS) before deprotection to yield the desired isomer.
Similarly, regioselective bromination of aromatic compounds can be achieved using various reagents and conditions. nih.gov For example, N-bromosuccinimide (NBS) is a common reagent for the para-selective monobromination of activated aromatic rings. nih.gov The choice of solvent and temperature can significantly influence the regioselectivity of the reaction. nih.gov
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful alternative for constructing the aryl-nicotinamide scaffold. researchgate.net This reaction creates a carbon-carbon bond between an aryl halide and an aryl boronic acid. nih.gov
For the synthesis of this compound analogues, this strategy can be employed in several ways. For instance, a Suzuki-Miyaura reaction could couple 5-bromonicotinic acid with an appropriate arylboronic acid to create a 5-aryl nicotinic acid derivative, which is then coupled with 2-iodoaniline. researchgate.net Alternatively, a nicotinamide (B372718) already bearing a boronic acid at the 5-position could be coupled with a dihalogenated benzene (B151609), such as 1-bromo-2-iodobenzene, to form the final product. The mild reaction conditions and tolerance for various functional groups make the Suzuki-Miyaura coupling a versatile tool in this context. researchgate.netsemanticscholar.org
Table 2: Example Suzuki-Miyaura Coupling Strategy
| Aryl Halide Component | Boronic Acid Component | Catalyst/Ligand | Base | Product Type |
|---|---|---|---|---|
| 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Phenylnicotinic acid derivative. researchgate.net |
Synthesis of Related N-(Halogenated Phenyl)nicotinamide Derivatives for Comparative Studies
The synthetic methodologies described can be readily adapted to produce a wide range of N-(halogenated phenyl)nicotinamide derivatives for comparative studies. By selecting different substituted anilines and nicotinic acids, a library of analogues can be generated.
For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been reported using the acyl chloride method. mdpi.com In this study, various substituted nicotinic acids (e.g., 5,6-dichloronicotinic acid, 6-bromonicotinic acid) were converted to their acyl chlorides with oxalyl chloride and then reacted with substituted thiophen-2-amines to yield a series of amide products. mdpi.com Similarly, other studies have reported the synthesis of nicotinamides with different halogenation patterns, such as 5-bromo-2-(methylthio)-N-(6-(trifluoromethyl)pyridin-2-yl)nicotinamide, highlighting the modularity of these synthetic approaches. researchgate.net
This flexibility allows for systematic exploration of how different halogen substituents on both the phenyl and nicotinamide rings influence the properties of the molecule.
Synthesis of Positional Isomers and Analogues with Varying Halogenation Patterns
The core synthetic route to N-arylnicotinamides, including this compound, typically involves the amidation of a nicotinic acid derivative with an aniline. A common and effective method is the conversion of the nicotinic acid to a more reactive acyl chloride, which then readily reacts with the desired aniline. For the synthesis of the title compound, this would involve the reaction of 5-bromonicotinoyl chloride with 2-iodoaniline. 5-Bromonicotinoyl chloride is itself synthesized from 5-bromonicotinic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemblink.com This acyl chloride is a versatile intermediate for creating a variety of amide derivatives through nucleophilic acyl substitution. chemblink.com
Analogous synthetic strategies have been successfully employed to create a range of N-(thiophen-2-yl) nicotinamide derivatives with various halogenation patterns on the nicotinic acid moiety. This process also involves the initial conversion of the substituted nicotinic acid to its corresponding acyl chloride, followed by acylation of an amine under basic conditions. This approach has yielded compounds with diverse halogen substituents, as detailed in the table below. mdpi.com
| Nicotinic Acid Moiety Substitution | Amine Moiety | Resulting Compound Name |
|---|---|---|
| 6-bromo-5-chloro-2-methyl | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate |
| 5,6-dibromo | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Ethyl 4-cyano-5-(5,6-dibromonicotinamido)-3-methylthiophene-2-carboxylate |
| 6-bromo-5-fluoro | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Ethyl 5-(6-bromo-5-fluoronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate |
| 5-bromo-6-chloro | Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate |
Derivatives with Modified Amine and Pyridine (B92270) Substitutions
The modular nature of the synthetic route to N-arylnicotinamides allows for extensive modifications of both the amine and pyridine components, leading to a wide array of derivatives.
Modifications to the N-aryl (amine) portion of the molecule are readily achieved by using different substituted anilines in the coupling reaction with the nicotinoyl chloride. For instance, a small library of nicotinamide derivatives has been synthesized, including a compound with a trifluoromethyl group on the pyridine ring and a methylthio group, coupled with a substituted aniline. researchgate.net This highlights the flexibility of introducing various functional groups onto the N-aryl ring.
Furthermore, Suzuki cross-coupling reactions provide a powerful tool for modifying the pyridine ring of these compounds. A 5-bromo-N-aryl carboxamide can serve as a precursor, where the bromine atom is replaced with various aryl or heteroaryl groups. This has been demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, where a 5-bromo-substituted thiophene-2-carboxamide was coupled with a range of arylboronic acids. mdpi.comresearchgate.net A similar strategy could be applied to this compound to introduce diverse substituents at the 5-position of the pyridine ring.
Substitutions at other positions on the pyridine ring have also been explored. For example, a series of 4-substituted nicotinic acids and nicotinamides have been prepared, demonstrating that functional groups such as methoxy, amino, and anilino can be introduced at the 4-position of the pyridine ring. rsc.org Additionally, new pyridinethione and thienopyridine derivatives have been synthesized from nicotinamide precursors, showcasing further diversification of the pyridine core. nih.govresearchgate.net
| Modification Type | Starting Material Example | Reaction/Reagent Example | Resulting Derivative Example | Reference |
|---|---|---|---|---|
| Modified Amine | 5-bromo-2-(methylthio)nicotinoyl chloride | 6-(trifluoromethyl)pyridin-2-amine | 5-bromo-2-(methylthio)-N-(6-(trifluoromethyl)pyridin-2-yl)nicotinamide | researchgate.net |
| Modified Pyridine (C5) | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids (Suzuki coupling) | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.comresearchgate.net |
| Modified Pyridine (C4) | 4-chloronicotinic acid | Sodium methoxide | 4-methoxynicotinic acid | rsc.org |
| Pyridine Ring Annulation | Substituted cyanopyridinethione | α-halocarbonyl compounds | Thieno[2,3-b]pyridine derivatives | nih.govresearchgate.net |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR: The ¹H NMR spectrum of 5-bromo-N-(2-iodophenyl)nicotinamide is expected to exhibit distinct signals corresponding to the protons on the nicotinamide (B372718) and 2-iodophenyl rings, as well as the amide proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine, iodine, and carbonyl groups. Based on data from similar compounds such as 5-bromonicotinamide (B182952) and N-(2-iodophenyl)formamide, the aromatic protons on the nicotinamide ring are anticipated to appear at the downfield region of the spectrum. nih.govrsc.org The protons on the 2-iodophenyl ring will also show characteristic splitting patterns based on their coupling with neighboring protons. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms attached to the electronegative bromine and iodine atoms will also exhibit characteristic chemical shifts. Analysis of related structures suggests the carbon atoms of the pyridine (B92270) and benzene (B151609) rings will resonate in the aromatic region of the spectrum. chemicalbook.com
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Amide (C=O) | - | 160-170 |
| Nicotinamide Ring CH | 7.5-9.0 | 120-155 |
| 2-Iodophenyl Ring CH | 7.0-8.5 | 110-150 |
| Amide NH | 8.0-10.0 | - |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the ¹H-¹H coupling networks, helping to identify adjacent protons within the nicotinamide and 2-iodophenyl rings.
HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the nicotinamide and 2-iodophenyl moieties through the amide linkage, by observing a correlation between the amide proton and the carbonyl carbon, as well as with carbons in both aromatic rings.
Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.
Based on IR data for 5-bromonicotinamide, the following vibrational frequencies are anticipated nih.gov:
Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3400-3200 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=O (Amide I) | 1700-1650 | Stretching |
| N-H bend (Amide II) | 1650-1550 | Bending |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-N (Amide) | 1400-1200 | Stretching |
| C-Br | 700-500 | Stretching |
| C-I | 600-500 | Stretching |
The presence of a strong absorption band around 1650-1700 cm⁻¹ would confirm the presence of the amide carbonyl group. The N-H stretching vibration of the secondary amide would likely appear as a sharp band in the region of 3200-3400 cm⁻¹. The aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would be consistent with its molecular formula (C₁₂H₈BrIN₂O). The presence of bromine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum, as both elements have multiple naturally occurring isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I).
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The expected fragmentation patterns would involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 5-bromonicotinoyl cation and the 2-iodoaniline (B362364) radical cation or related fragments. Other potential fragmentations include the loss of bromine, iodine, or the carbonyl group.
Expected Mass Spectrometry Fragmentation
| Fragment Ion | Expected m/z |
| [M]⁺ | 404/406 |
| [M-Br]⁺ | 327 |
| [M-I]⁺ | 279/281 |
| [5-bromonicotinoyl]⁺ | 182/184 |
| [2-iodoaniline]⁺ | 219 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.
To perform X-ray crystallography, single crystals of this compound of suitable size and quality would need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be derived. While specific crystallographic data for this compound is not available, studies on related compounds such as (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide and N-(5-Bromo-2-iodophenyl)-N-methylcyclohexanecarboxamide have been reported, providing insights into the types of crystal packing and intermolecular interactions that might be expected. nih.govresearchgate.net These studies often reveal the formation of hydrogen bonds involving the amide group and potential halogen bonding interactions.
Analysis of Intermolecular Interactions and Crystal Packing
Following a comprehensive search of scientific literature and chemical databases, no specific crystallographic data for this compound was found. Therefore, a detailed analysis of its intermolecular interactions and crystal packing cannot be provided at this time.
Investigation of Solid-State Polymorphism and Phase Transformations
There is no available information in the searched scientific literature regarding the solid-state polymorphism or phase transformations of this compound.
The phenomenon of polymorphism is well-documented in related molecules like nicotinamide, which is known to exist in multiple polymorphic forms. nih.govsigmaaldrich.com These different crystalline forms can be obtained through methods such as melt crystallization and can exhibit distinct physical properties, including melting points and stability. nih.govsigmaaldrich.com The study of nicotinamide polymorphs has shown that different forms can arise from variations in hydrogen bonding and molecular conformation. sigmaaldrich.com Without experimental data for this compound, any discussion of its potential polymorphism remains speculative.
UV-Visible and Luminescence Spectroscopy for Electronic Structure
No specific UV-Visible or luminescence spectroscopy data for this compound could be located in the public domain. Consequently, a detailed analysis of its electronic structure based on these techniques cannot be presented.
In general, the electronic absorption and emission properties of such aromatic compounds are determined by π-π* and n-π* electronic transitions within the pyridine and phenyl rings, as well as potential charge transfer interactions between these moieties. The positions and intensities of absorption and emission bands would be sensitive to the substitution pattern (bromo and iodo groups) and the conformation of the molecule. Spectroscopic studies on related nicotinamide derivatives often focus on how intermolecular interactions, such as hydrogen bonding, affect the electronic states and photophysical properties of the molecules.
Theoretical and Computational Investigations of 5 Bromo N 2 Iodophenyl Nicotinamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. These methods provide a robust framework for understanding molecular structure, stability, and reactivity. For a molecule like 5-bromo-N-(2-iodophenyl)nicotinamide, DFT calculations would typically be performed to optimize its geometry and compute a wide range of electronic descriptors.
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In studies of analogous compounds, such as 5-Bromonicotinic acid, DFT calculations have been used to determine these values. The analysis reveals how the presence of a halogen atom, like bromine, can influence the electronic properties and reactivity of the nicotinic acid framework by acting as an electron-withdrawing group. For this compound, the HOMO would likely be distributed over the electron-rich regions of the phenyl and pyridine (B92270) rings, while the LUMO would be centered on the electron-deficient areas.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Halogenated Nicotinamide (B372718) Analogue
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
Note: Data is representative of typical values for similar aromatic amides and is for illustrative purposes only.
Global reactivity descriptors can be derived from FMO energies to quantify a molecule's reactivity. These indices include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) measures the propensity of a species to accept electrons.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential), such as those around the oxygen and nitrogen atoms of the amide group, are typically colored red. Electron-deficient regions (positive potential), such as those around hydrogen atoms and the "sigma-hole" on the halogen atoms (iodine and bromine), are colored blue. This visualization helps predict non-covalent interactions, including hydrogen and halogen bonding, which are crucial for molecular recognition.
Table 2: Representative Global Reactivity Descriptors
| Descriptor | Formula | Typical Value (a.u.) | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 | Tendency to attract electrons. |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 | Resistance to charge transfer. |
| Global Softness (S) | 1/η | 0.44 | Reciprocal of hardness; high value indicates high reactivity. |
Note: Values are calculated from the illustrative data in Table 1.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly the C-N amide bond and the bonds connecting the rings to the amide linker. DFT can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates an energetic profile, or potential energy surface, which identifies the lowest-energy (most stable) conformation.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent or a biological receptor.
For a compound like this compound, an MD simulation could reveal how the different ring systems move relative to one another in an aqueous solution. Key metrics extracted from these simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.
Radius of Gyration (RoG): Describes the compactness of the molecule over the course of the simulation.
Studies on other nicotinamide-based derivatives have used MD simulations to assess their binding stability within the active site of proteins, confirming that the ligand remains in a stable conformation. nih.govacs.org
In Silico Mechanistic Studies of Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. DFT calculations can be employed to map out the entire reaction pathway for the synthesis or degradation of a molecule. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy barrier of the transition state) can predict reaction rates and determine the most plausible mechanism.
For instance, the synthesis of this compound likely involves an amidation reaction between a derivative of 5-bromonicotinic acid and 2-iodoaniline (B362364). DFT could be used to model this reaction, providing insights into the bond-forming and bond-breaking steps. Similarly, palladium-catalyzed cross-coupling reactions, which are common in the synthesis of related biaryl compounds, are frequently studied using these in silico methods to understand the catalytic cycle.
Predictive Modeling for Structure-Activity Relationship (SAR) Guidance
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. The goal is to develop predictive models that can guide the design of new, more potent analogues.
In a QSAR study, various molecular descriptors are calculated for each compound in a dataset. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), many of which are derived from quantum chemical calculations. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.
For a class of compounds including this compound, a QSAR model could help identify the key structural features required for a specific biological effect. For example, studies on other nicotinamide derivatives have used 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) to understand how steric and electrostatic fields around the molecules influence their antagonistic activity at a receptor. The resulting contour maps provide a visual guide, indicating where bulky groups or electronegative atoms might enhance or diminish activity, thereby providing crucial guidance for lead optimization.
Biological Activity and Structure Activity Relationship Sar Elucidation
In Vitro Evaluation of Biological Activities
There is a notable absence of specific data regarding the in vitro biological evaluation of 5-bromo-N-(2-iodophenyl)nicotinamide in the searched literature.
Antimicrobial Activity against Specific Bacterial Strains
No data was found on the specific antimicrobial activity of this compound against Escherichia coli, Staphylococcus aureus, or Enterococcus faecalis. While related compounds like N-bromoisonicotinamide have been reported to possess antimicrobial properties, specific testing results for the title compound are absent from the retrieved sources. ijiset.comlbp.world
Other Biofilm Inhibition and Antithrombolytic Activities
Investigations into the biofilm inhibition and antithrombolytic potential of this compound did not yield any specific findings in the conducted searches.
Sirtuin Inhibition Assays
There is no available information from the searches conducted regarding the sirtuin-inhibiting properties of this compound.
Rational Design and Synthesis for Structure-Activity Relationship (SAR) Exploration
The scientific literature points to broad interest in the structure-activity relationships (SAR) of nicotinamide (B372718) derivatives for various therapeutic targets. researchgate.netdovepress.com Studies often involve the synthesis of a series of related compounds to explore how different functional groups impact biological activity. jst.go.jp However, specific SAR studies centered on or including this compound could not be identified. The rational design and synthesis of this specific compound with the aim of exploring its SAR are not detailed in the available literature.
Systematic Modification of the Nicotinamide Moiety
The nicotinamide core is essential for the inhibitory activity of this class of compounds against PARP. researchgate.net The amide group of nicotinamide forms critical hydrogen bonds within the active site of PARP-1. researchgate.net Modifications to the nicotinamide ring are generally approached with caution to preserve these key interactions. However, strategic substitutions have been explored to enhance activity and selectivity.
Research on related nicotinamide-based PARP inhibitors has shown that substitutions on the nicotinamide ring can modulate the compound's properties. For instance, the introduction of small electron-withdrawing or electron-donating groups can influence the electronic properties of the ring and its interaction with the enzyme. While specific SAR data for direct modifications of the this compound scaffold is not extensively published in the form of a detailed table, general principles from related series can be inferred.
Table 1: General Structure-Activity Relationship for Nicotinamide Moiety Modifications in PARP Inhibitors
| Modification on Nicotinamide Ring | General Effect on PARP Inhibition | Rationale |
| Removal of Amide Group | Significant loss of activity | The amide group is crucial for hydrogen bonding with key residues like Gly863 and Ser904 in the PARP-1 active site. researchgate.net |
| Substitution at the 5-position | Tolerated, can enhance potency | The 5-position is often solvent-exposed, allowing for the introduction of various groups to improve properties without disrupting core binding. The bromo-substituent in the lead compound likely contributes to binding affinity. |
| Substitution at other positions (e.g., 2, 4, 6) | Often detrimental | These positions are typically more sterically constrained within the binding pocket, and substitutions can lead to loss of affinity. |
| Replacement of Pyridine (B92270) Nitrogen | Generally not tolerated | The pyridine nitrogen is a key feature of the nicotinamide pharmacophore and its interaction with the active site. |
This table represents generalized findings for nicotinamide-based PARP inhibitors and is intended to be illustrative.
Systematic Modification of the Halogenated Phenyl Moiety (Position and Nature of Halogen)
The N-(2-iodophenyl) group of this compound plays a significant role in defining the compound's potency and selectivity. This part of the molecule typically occupies a hydrophobic pocket in the PARP active site. The nature and position of the halogen substituents are critical for optimizing these interactions.
Halogen atoms can participate in various non-covalent interactions, including halogen bonding, which can significantly contribute to binding affinity. The ortho-iodo substituent is particularly noteworthy as iodine is a strong halogen bond donor. The SAR in this region is complex, with both the type of halogen and its position on the phenyl ring influencing activity.
Table 2: Inferred Structure-Activity Relationship for the Halogenated Phenyl Moiety
| Modification | Inferred Effect on PARP Inhibition | Rationale |
| Nature of Halogen at the 2-position | Iodo > Bromo > Chloro > Fluoro | The larger, more polarizable halogens like iodine are better halogen bond donors, leading to stronger interactions with electron-rich residues in the binding pocket. |
| Position of Halogen | Ortho > Meta > Para | The ortho position often provides the optimal orientation for the halogen to engage in favorable interactions within the hydrophobic pocket. |
| Multiple Halogenation | Can increase potency | Additional halogen substituents can further enhance hydrophobic interactions and potentially form multiple halogen bonds, though this can also impact solubility and other properties. |
| Replacement with non-halogen groups | Generally reduces potency | Halogens provide a unique combination of size, lipophilicity, and potential for specific interactions like halogen bonding that are often difficult to replicate with other functional groups. |
This table is based on general principles of halogen bonding and SAR of related PARP inhibitors and serves as an illustrative guide.
Exploration of Amide Bioisosteres in Lead Optimization
The amide linker in this compound is a key structural element, providing the correct orientation of the two aromatic rings and participating in hydrogen bonding. However, amide bonds can be susceptible to metabolic cleavage, which can limit the oral bioavailability and in vivo stability of a drug candidate. Therefore, the exploration of amide bioisosteres—functional groups with similar physicochemical properties to the amide group—is a common strategy in lead optimization. nih.gov
The goal of replacing the amide is to improve metabolic stability, enhance membrane permeability, or fine-tune the electronic and conformational properties of the molecule while retaining or improving biological activity. nih.gov
Table 3: Common Amide Bioisosteres and Their Potential Application
| Amide Bioisostere | Key Features and Rationale for Use | Potential Impact on Activity |
| 1,2,3-Triazole | Can mimic the trans geometry of the amide bond and participate in hydrogen bonding. Often improves metabolic stability. nih.gov | High potential to retain or improve PARP inhibitory activity due to its ability to maintain the crucial planarity and interactions. |
| Oxadiazole (1,2,4- or 1,3,4-) | Planar, electron-rich heterocycles that can act as hydrogen bond acceptors. Known to improve metabolic stability and permeability. nih.gov | May maintain or slightly alter potency depending on the specific interactions with the PARP active site. |
| Thiazole (B1198619) | A five-membered aromatic ring containing sulfur and nitrogen. Can act as a scaffold to orient substituents and may improve pharmacokinetic properties. | The impact on PARP inhibition would be highly dependent on the specific interactions of the thiazole ring within the active site. |
| Alkene (with trans geometry) | Can maintain the rigid, planar connection between the two aromatic rings but lacks the hydrogen bonding capabilities of the amide group. | Likely to result in a significant loss of potency due to the absence of key hydrogen bonds with the enzyme. |
This table provides examples of common amide bioisosteres and their general properties relevant to drug design.
Ligand-Target Interaction Analysis through Molecular Docking and Dynamics
To gain a deeper understanding of how this compound and its analogs bind to their biological target, PARP-1, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide insights into the binding mode, identify key interactions, and help rationalize the observed SAR.
Identification of Key Binding Pockets and Residues
Molecular docking studies of nicotinamide-based inhibitors into the catalytic domain of PARP-1 have consistently identified a well-defined binding pocket. frontiersin.orgnih.gov The nicotinamide moiety binds in the nicotinamide-binding pocket, while the N-phenyl group extends into an adjacent hydrophobic region.
Key amino acid residues within the PARP-1 active site that are crucial for the binding of nicotinamide-based inhibitors have been identified through X-ray crystallography and molecular modeling studies of related compounds.
Table 4: Key Binding Pocket Residues in PARP-1 for Nicotinamide-Based Inhibitors
| Residue | Type of Interaction | Role in Binding |
| Gly863 | Hydrogen Bond | Forms a crucial hydrogen bond with the amide group of the nicotinamide moiety. nih.gov |
| Ser904 | Hydrogen Bond | The side chain hydroxyl group forms a hydrogen bond with the amide group of the nicotinamide. nih.gov |
| Tyr907 | π-π Stacking | The aromatic ring of tyrosine stacks with the pyridine ring of the nicotinamide, providing a stabilizing hydrophobic interaction. researchgate.net |
| His862 | Hydrophobic Interaction | Contributes to the hydrophobic pocket that accommodates the nicotinamide ring. researchgate.net |
| Tyr896 | Hydrophobic/Aromatic Interaction | Interacts with the N-phenyl ring of the inhibitor. |
| Phe897 | Hydrophobic Interaction | Forms part of the hydrophobic pocket that accommodates the N-phenyl ring. researchgate.net |
This table summarizes key residues in the PARP-1 active site that are generally involved in binding nicotinamide-based inhibitors.
Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonds, Halogen Bonds, Hydrophobic Interactions)
The binding of this compound to PARP-1 is stabilized by a network of non-covalent interactions. These interactions are critical for the high affinity and specificity of the inhibitor.
Hydrogen Bonds: As mentioned, the primary hydrogen bonds are formed between the amide of the nicotinamide moiety and the backbone of Gly863 and the side chain of Ser904. nih.gov These interactions are considered essential for potent PARP inhibition.
Halogen Bonds: The iodine atom at the ortho position of the phenyl ring is a key feature. Iodine, being a large and polarizable halogen, can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein. This specific interaction can significantly contribute to the binding affinity. The bromine atom on the nicotinamide ring may also participate in weaker halogen bonding.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. frontiersin.orgthieme-connect.com For PARP inhibitors, a pharmacophore model can be generated based on the known binding mode of inhibitors like this compound.
A typical pharmacophore model for a nicotinamide-based PARP inhibitor would include:
A hydrogen bond donor feature: Representing the amide N-H.
A hydrogen bond acceptor feature: Representing the amide carbonyl oxygen.
An aromatic feature: Representing the nicotinamide pyridine ring.
A second aromatic/hydrophobic feature: Representing the N-phenyl ring.
A halogen bond donor feature: Representing the ortho-iodo substituent.
This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. frontiersin.orgresearchgate.net The aim of virtual screening is to identify novel compounds that match the pharmacophore and are therefore likely to be active PARP inhibitors. The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental testing. This approach accelerates the discovery of new lead compounds with diverse chemical scaffolds. frontiersin.orgthieme-connect.com
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of N-aryl nicotinamides, including 5-bromo-N-(2-iodophenyl)nicotinamide, has traditionally involved methods that can be improved in terms of yield, reaction conditions, and environmental impact. The future of synthesizing these compounds lies in adopting greener and more efficient chemical processes.
A primary goal is to integrate the principles of green chemistry to minimize waste and the use of hazardous substances. asianpubs.orgrsc.org Research is moving towards one-pot syntheses and the use of microwave-assisted organic synthesis (MAOS) to shorten reaction times and increase yields. asianpubs.orgresearchgate.net The development and application of novel, sustainable catalysts, such as a crystalline copper(II)-nicotinamide complex, are also promising, offering efficient catalysis for key bond-forming reactions under eco-friendly conditions. psu.edu Another innovative approach involves using reusable lipases in continuous-flow microreactors, which provides a green and rapid synthetic strategy. rsc.org These advancements aim to make the production of nicotinamide (B372718) derivatives more sustainable and cost-effective.
Interactive Table: Comparison of Synthetic Methodologies
| Feature | Traditional Synthesis | Future-Oriented "Green" Synthesis |
| Methodology | Multi-step, conventional heating (reflux) asianpubs.org | One-pot synthesis, microwave-assisted, continuous-flow microreactors asianpubs.orgrsc.org |
| Catalysts | Often requires stoichiometric, sometimes hazardous reagents asianpubs.org | Reusable biocatalysts (e.g., Novozym® 435), copper-nicotinamide complexes rsc.orgpsu.edu |
| Solvents | Often utilizes hazardous organic solvents asianpubs.org | Green solvents like water, tert-amyl alcohol, or PEG-400 asianpubs.orgrsc.orgpsu.edu |
| Efficiency | Longer reaction times, moderate yields asianpubs.org | Significantly shorter reaction times, high product yields (81.6–88.5%) rsc.org |
| Sustainability | Higher waste generation | Reduced waste, use of reusable catalysts, improved atom economy rsc.orgpsu.edu |
Advanced Computational Approaches for Predictive Biological Activity and Design
Computational chemistry is a cornerstone of modern drug discovery, enabling the predictive design and analysis of new molecules. For this compound and its derivatives, advanced computational methods are crucial for understanding structure-activity relationships (SAR) and designing compounds with enhanced potency and selectivity.
Future research will increasingly rely on a range of computational tools. researchgate.netco-ac.com Molecular docking and molecular dynamics simulations will be used to predict how these compounds bind to their biological targets. researchgate.netco-ac.com These methods help in understanding the binding affinities and interactions that are key to a drug's efficacy. Furthermore, the development and application of Quantitative Structure-Activity Relationship (QSAR) models will help identify the specific molecular features that influence biological activity. The integration of machine learning and artificial intelligence will allow for the creation of highly accurate predictive models, accelerating the discovery of new drug candidates at a reduced cost and timeframe compared to traditional methods. researchgate.net Theoretical modeling can also be applied to predict other properties, such as the gas-sensing capabilities of related nicotinic acid complexes. nih.gov
Deeper Mechanistic Investigations of Observed Biological Activities
While initial studies may reveal the biological effects of this compound, a comprehensive understanding of its molecular mechanisms is essential for further development. Future investigations must aim to clarify the precise cellular pathways and molecular targets modulated by this compound.
Nicotinamide and its derivatives are known to play a role in numerous cellular processes. They are precursors to the essential coenzymes NAD+ and NADP+, which are vital for cellular energy metabolism, DNA repair, and gene expression. ijdvl.compatsnap.comnih.govresearchgate.net A key mechanism of nicotinamide is its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and genomic stability. patsnap.comdermnetnz.org By inhibiting PARP, nicotinamide can influence cellular responses to injury and inflammation. dermnetnz.org Future studies on this compound will likely involve advanced techniques such as proteomics and genomics to identify its direct molecular targets. Understanding these mechanisms is critical for rationally designing next-generation compounds with improved therapeutic profiles.
Exploration of New Biochemical Targets and Therapeutic Areas for Nicotinamide Derivatives
The versatile structure of the nicotinamide scaffold allows it to interact with a broad spectrum of biological targets, suggesting that its therapeutic potential is not limited to a single area. nih.gov Systematic screening of this compound and related analogs against diverse biochemical targets could uncover novel therapeutic applications.
Nicotinamide derivatives have already shown promise in various fields, including dermatology for their anti-inflammatory properties, and oncology, where they have been investigated for their cytotoxic effects against cancer cell lines. dermnetnz.orgnih.govnih.gov Some have been studied as potential treatments for neurodegenerative diseases and as agents in photodynamic antimicrobial chemotherapy. nih.govresearchgate.net The core of nicotinamide's broad effects lies in its influence on NAD+ metabolism, which is linked to a wide range of diseases, including metabolic and cardiovascular disorders, neurodegeneration, and cancer. nih.gov Future research will likely employ high-throughput screening to test libraries of these derivatives against new targets, potentially leading to breakthroughs in treating a variety of human diseases. genome.jp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
